molecular formula C19H21F2N3O B5265005 2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide

2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide

Cat. No.: B5265005
M. Wt: 345.4 g/mol
InChI Key: IFVBGOQDYCCZTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide, also known as F-18 FP-CIT, is a radiopharmaceutical agent used in the diagnosis of Parkinson's disease and other movement disorders. This compound acts as a dopamine transporter (DAT) ligand and is used in positron emission tomography (PET) imaging to visualize the dopamine transporters in the brain.

Mechanism of Action

2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide FP-CIT acts as a DAT ligand, binding to the dopamine transporters in the brain. This allows for the visualization of the density and distribution of dopamine transporters, which are reduced in Parkinson's disease and other movement disorders.
Biochemical and Physiological Effects:
This compound FP-CIT has no known biochemical or physiological effects, as it is used solely for imaging purposes and does not interact with any other biological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide FP-CIT in lab experiments include its high specificity for DAT and its ability to provide detailed imaging of the dopamine transporters in the brain. However, its limitations include the need for specialized equipment and expertise to perform PET imaging, as well as its short half-life, which requires on-site synthesis and immediate use.

Future Directions

For 2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide FP-CIT research include the development of new radiopharmaceutical agents with improved imaging properties and the use of PET imaging to study the role of dopamine transporters in other neurological disorders, such as depression and addiction. Additionally, the use of this compound FP-CIT in longitudinal studies may provide insight into the progression of Parkinson's disease and the efficacy of different treatment strategies.

Synthesis Methods

The synthesis of 2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide FP-CIT involves the reaction of 4-fluoroaniline with 2-[4-(3-fluorobenzyl)-1-piperazinyl]acetic acid to form the intermediate compound, which is then reacted with [18F]fluoride ion to produce the final radiopharmaceutical agent.

Scientific Research Applications

2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide FP-CIT is used in the diagnosis and monitoring of Parkinson's disease and other movement disorders. PET imaging using this compound FP-CIT can help differentiate between Parkinson's disease and other conditions that may present with similar symptoms, such as essential tremor or drug-induced parkinsonism.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O/c20-16-4-6-18(7-5-16)22-19(25)14-24-10-8-23(9-11-24)13-15-2-1-3-17(21)12-15/h1-7,12H,8-11,13-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVBGOQDYCCZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.